molecular formula C9H17N3O3 B8007502 tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate

Cat. No.: B8007502
M. Wt: 215.25 g/mol
InChI Key: LKMSPPMVVCKIPS-UHFFFAOYSA-N
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Description

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the reaction of azetidine-1-carboxylate with tert-butyl nitrite under controlled conditions to introduce the hydroxyimino group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can interact with protein structures, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is unique due to the presence of both the hydroxyimino and amino groups, which provide multiple sites for chemical modification. This dual functionality enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSPPMVVCKIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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